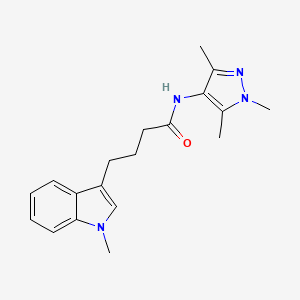
4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an indole ring and a pyrazole ring, both of which are known for their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-methylindole, is subjected to a Friedel-Crafts acylation reaction to introduce a butanoyl group at the 3-position of the indole ring.
Formation of the Pyrazole Derivative: 1,3,5-trimethylpyrazole is synthesized through the condensation of acetylacetone with hydrazine hydrate.
Coupling Reaction: The indole derivative and the pyrazole derivative are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the butanamide moiety to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the butanamide moiety.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets. The indole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-methyl-1H-indol-3-yl)-N-(1H-pyrazol-4-yl)butanamide: Lacks the trimethyl substitution on the pyrazole ring.
4-(1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide: Lacks the methyl substitution on the indole ring.
4-(1-methyl-1H-indol-3-yl)-N-(1H-pyrazol-4-yl)butanamide: Lacks both the trimethyl substitution on the pyrazole ring and the methyl substitution on the indole ring.
Uniqueness
The presence of both the 1-methyl-1H-indol-3-yl and 1,3,5-trimethyl-1H-pyrazol-4-yl groups in 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide makes it unique. These substitutions can significantly influence the compound’s biological activity and chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H24N4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(1-methylindol-3-yl)-N-(1,3,5-trimethylpyrazol-4-yl)butanamide |
InChI |
InChI=1S/C19H24N4O/c1-13-19(14(2)23(4)21-13)20-18(24)11-7-8-15-12-22(3)17-10-6-5-9-16(15)17/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,20,24) |
InChI Key |
ZXWRZZBDAQMJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-N'-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B12178459.png)

![6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B12178470.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12178471.png)
![4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B12178474.png)
![methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B12178478.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B12178482.png)
![N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B12178486.png)

![6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12178500.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B12178503.png)
![1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B12178510.png)
![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide](/img/structure/B12178511.png)
![6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12178513.png)
